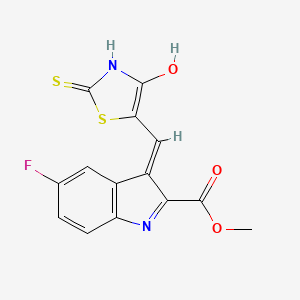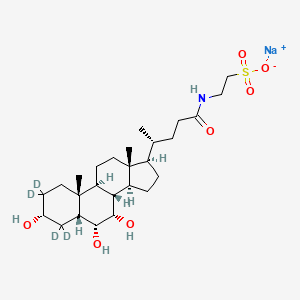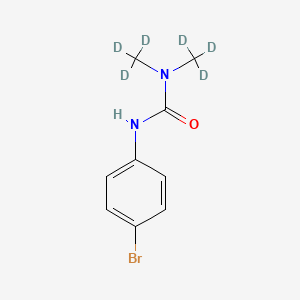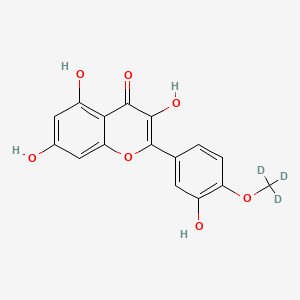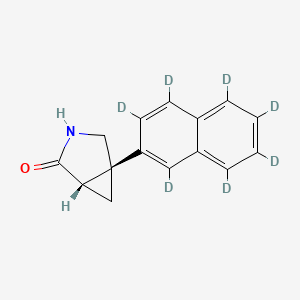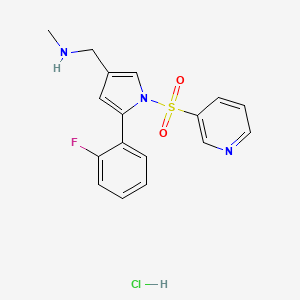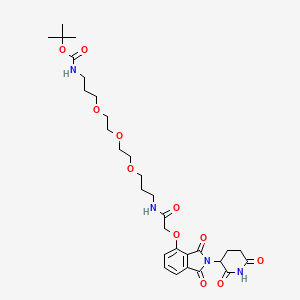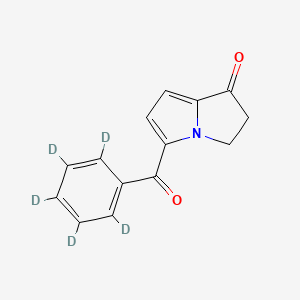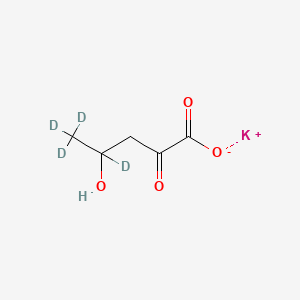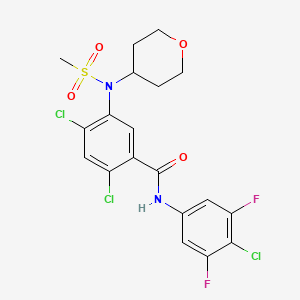
ATX inhibitor 22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATX inhibitor 22 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production. Inhibiting autotaxin has shown potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of ATX inhibitor 22 involves several synthetic routes. One common method includes the use of a compound with the structure of formula I’, which can be converted into this compound through a series of chemical reactions. These reactions typically involve the use of reagents such as alkylating agents, reducing agents, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
ATX inhibitor 22 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various temperature and solvent conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
ATX inhibitor 22 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of autotaxin and its effects on lysophosphatidic acid production.
Biology: Employed in research to understand the role of autotaxin in cell signaling and its impact on various cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, fibrosis, and cardiovascular disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting autotaxin .
Mécanisme D'action
ATX inhibitor 22 exerts its effects by binding to the active site of autotaxin, thereby preventing the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts the signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production. The molecular targets involved include the G protein-coupled receptors for lysophosphatidic acid, which play a key role in mediating the biological effects of this signaling molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
GLPG1690: Another potent autotaxin inhibitor with a similar mechanism of action.
BBT-877: A compound that inhibits autotaxin and has shown promise in clinical trials.
BLD-0409: An autotaxin inhibitor with a unique chemical structure and mode of action
Uniqueness of ATX Inhibitor 22
This compound stands out due to its high inhibitory activity and excellent pharmacokinetic properties. It has demonstrated superior efficacy in both in vitro and in vivo studies compared to other autotaxin inhibitors. Additionally, its unique chemical structure allows for better binding to the active site of autotaxin, resulting in more effective inhibition .
Propriétés
Formule moléculaire |
C19H17Cl3F2N2O4S |
|---|---|
Poids moléculaire |
513.8 g/mol |
Nom IUPAC |
2,4-dichloro-N-(4-chloro-3,5-difluorophenyl)-5-[methylsulfonyl(oxan-4-yl)amino]benzamide |
InChI |
InChI=1S/C19H17Cl3F2N2O4S/c1-31(28,29)26(11-2-4-30-5-3-11)17-8-12(13(20)9-14(17)21)19(27)25-10-6-15(23)18(22)16(24)7-10/h6-9,11H,2-5H2,1H3,(H,25,27) |
Clé InChI |
WKNIKXGBWCWGCD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(C1CCOCC1)C2=C(C=C(C(=C2)C(=O)NC3=CC(=C(C(=C3)F)Cl)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
